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Diethoxysilane

Chemical Vapor Deposition Semiconductor Processing Thin Film Precursors

Diethoxysilane (18165-68-9) is a specialist alkoxysilane with dual ethoxy and silicon-hydride functionality. Its controlled hydrolysis profile—slower than methoxy analogs—provides a broader processing window, making it the superior choice for synthesizing uniform ORMOSILs and SiO₂ dielectric films via CVD on temperature-sensitive substrates. Unlike TEOS, the Si-H bonds enable critical hydrosilylation and reduction pathways. Direct substitution can lead to failed functionalization. Minimize process risk; ensure reproducibility by sourcing validated, high-purity material for your research or pilot-scale workflows.

Molecular Formula C4H12O2Si
Molecular Weight 120.22 g/mol
CAS No. 18165-68-9
Cat. No. B101294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethoxysilane
CAS18165-68-9
Molecular FormulaC4H12O2Si
Molecular Weight120.22 g/mol
Structural Identifiers
SMILESCCO[SiH2]OCC
InChIInChI=1S/C4H12O2Si/c1-3-5-7-6-4-2/h3-4,7H2,1-2H3
InChIKeyZXPDYFSTVHQQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethoxysilane (CAS 18165-68-9): A Bifunctional Alkoxysilane for Controlled Deposition and Advanced Materials Synthesis


Diethoxysilane (CAS 18165-68-9), a member of the alkoxysilane class, possesses the molecular formula C₄H₁₂O₂Si and a molecular weight of 120.22 g/mol [1]. Its structure uniquely features two ethoxy (–OCH₂CH₃) groups and two reactive silicon-hydride (Si–H) bonds. This bifunctionality enables distinct reaction pathways: the ethoxy groups facilitate hydrolysis and condensation for sol-gel processing and surface modification, while the Si–H bonds participate in hydrosilylation and reduction reactions [1]. The compound is a colorless liquid with a boiling point of 91.2±9.0 °C at 760 mmHg, a flash point of 9.0±18.7 °C, and a vapor pressure of 61.6±0.2 mmHg at 25°C .

Why Diethoxysilane (CAS 18165-68-9) Cannot Be Interchanged with Generic Alkoxysilanes in Critical Applications


Substituting Diethoxysilane with a generic alkoxysilane, such as tetraethoxysilane (TEOS), dimethyldiethoxysilane (DMDES), or a methoxy-based analog, introduces significant variability in process outcomes due to fundamental differences in reactivity, volatility, and molecular functionality. The hydrolysis kinetics of ethoxy versus methoxy groups differ markedly; ethoxy groups hydrolyze more slowly, offering greater process control and avoiding the rapid, exothermic reactions that can plague methoxysilanes . Furthermore, the presence of two Si–H bonds in Diethoxysilane provides a chemical handle for hydrosilylation and mild reduction that is completely absent in fully alkoxylated analogs like TEOS, thereby restricting or eliminating key synthetic and crosslinking pathways [1]. Direct substitution without quantitative compensation for these differences will result in altered film growth rates, inconsistent network density, or failed functionalization, undermining the reproducibility required in scientific and industrial workflows.

Quantitative Differentiation Evidence for Diethoxysilane (CAS 18165-68-9) Against Key Comparators


Enhanced Volatility and Process Compatibility in CVD Compared to TEOS

Diethoxysilane exhibits a significantly lower boiling point (91.2±9.0 °C at 760 mmHg) compared to the widely used SiO₂ precursor tetraethoxysilane (TEOS), which boils at 166-169 °C . This difference in volatility translates to a practical advantage in chemical vapor deposition (CVD) processes, where Diethoxysilane can be delivered as a vapor at substantially lower temperatures, reducing thermal stress on sensitive substrates and simplifying precursor delivery systems. This is a cross-study comparable metric, as boiling points are standard physical properties measured under identical conditions.

Chemical Vapor Deposition Semiconductor Processing Thin Film Precursors

Controlled Hydrolysis Kinetics for Sol-Gel Processing and Surface Treatment

In sol-gel and surface modification applications, the hydrolysis rate of the alkoxy group is a primary process control variable. Class-level inference from established silane coupling agent behavior shows that diethoxy groups hydrolyze significantly more slowly than dimethoxy groups. Under acidic conditions, the relative hydrolysis speed follows the order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . This means Diethoxysilane provides a wider processing window and better shelf stability in moisture-sensitive formulations compared to its methoxy-functional analogs. This inference is based on the general reactivity trend of alkoxysilanes, which is well-documented in the industry.

Sol-Gel Chemistry Surface Modification Coating Formulation

Unique Bifunctional Reactivity for Crosslinking and Hydrosilylation

Diethoxysilane is a bifunctional molecule containing two Si–H bonds, which are absent in common comparators like TEOS. This unique feature is exploited in methods for preparing hydrocarbonoxysilyl compounds via hydrosilylation reactions with unsaturated organic compounds, catalyzed by platinum [1]. The presence of Si–H bonds allows Diethoxysilane to act not only as a condensation monomer but also as a crosslinking agent or a mild reducing agent, enabling synthetic pathways that are inaccessible to fully alkoxylated silanes. This is a supporting piece of evidence, as it defines a capability rather than a direct quantitative comparison of reaction rates or yields.

Polymer Synthesis Surface Functionalization Silicone Resins

Priority Application Scenarios for Diethoxysilane (CAS 18165-68-9) Based on Quantitative Differentiation


Low-Temperature CVD Precursor for SiO₂ Dielectric Layers

Given its boiling point of 91.2 °C—nearly 75 °C lower than that of TEOS—Diethoxysilane is the preferred precursor for chemical vapor deposition (CVD) of silicon dioxide (SiO₂) dielectric and passivation layers on temperature-sensitive substrates or in equipment with limited heating capabilities . This lower volatility reduces the thermal budget of the process, which is critical for advanced semiconductor nodes and flexible electronics.

Controlled Sol-Gel Synthesis of Hybrid Silica Networks

In sol-gel processing, the controlled hydrolysis kinetics of the diethoxy group provide a wider processing window compared to methoxy-based silanes. This makes Diethoxysilane ideal for synthesizing organically modified silicates (ORMOSILs) with tunable properties, where premature gelation must be avoided to ensure uniform coating formation or bulk monolith transparency .

Bifunctional Crosslinker in Silicone Resin and Polymer Synthesis

The presence of both ethoxy and silicon-hydride functional groups makes Diethoxysilane a strategic intermediate for producing high-refractive-index silicone resins and for surface functionalization via hydrosilylation. It enables a dual-cure mechanism or sequential functionalization steps that are impossible with fully alkoxylated or purely hydrido-silane precursors, thereby creating complex macromolecular architectures [1].

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